Tert-butyl 4-(allyloxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds :
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds, including crizotinib, a drug used in cancer treatment (Kong et al., 2016).
Key Intermediate in Drug Synthesis :
- It serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer (Wang et al., 2015).
Structural Analysis and Crystallography :
- X-ray studies of related compounds have provided insights into the molecular structure and crystal packing, which is essential for understanding their chemical properties (Didierjean et al., 2004).
Synthesis Methodology and Optimization :
- Various studies have focused on optimizing the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate and related compounds, improving yields, and exploring different reaction steps (Zhang et al., 2018).
Applications in Developing New Molecules :
- This compound has been used in the development of new molecules with potential applications in cancer treatment, depression, cerebral ischemia, and as analgesics (Zhang et al., 2018).
Stereoselective Synthesis :
- Research has been conducted on the stereoselective synthesis of piperidine derivatives, which is crucial for the production of pharmaceuticals with specific activity (Moskalenko & Boev, 2014).
Future Directions
The future directions for research on Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate could involve exploring its potential applications in pharmaceuticals and bioactive compounds, given the prevalence of the piperidine ring in these types of compounds . Further studies could also investigate its synthesis and chemical properties in more detail.
Properties
IUPAC Name |
tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUBRRBXSQEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621270 | |
Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-43-3 | |
Record name | 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163210-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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